molecular formula C19H22BrN3O4S B244343 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Numéro de catalogue B244343
Poids moléculaire: 468.4 g/mol
Clé InChI: CCNUTWWSGSYCTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as BRL-15572, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a role in various physiological processes such as reward, motivation, and movement control.

Mécanisme D'action

5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways in the brain. By blocking the binding of dopamine to the D3 receptor, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide reduces the activity of these pathways, which are involved in reward processing, motivation, and movement control. The exact mechanism of action of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is still being investigated, but it is thought to involve the modulation of downstream signaling pathways such as cAMP and ERK.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, particularly in the brain. In preclinical studies, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting a potential role in the treatment of addiction. 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, indicating a potential therapeutic benefit for these disorders. However, the effects of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide on other physiological systems are still being investigated.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling compared to non-selective dopamine receptor antagonists. Additionally, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective modulation of dopamine signaling.

Orientations Futures

There are several future directions for the scientific research of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the potential therapeutic benefit of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide for addiction and other psychiatric disorders. Further preclinical and clinical studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in these populations. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic potential compared to 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Additionally, the exact mechanism of action of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its downstream signaling pathways are still being investigated, which may provide new insights into the role of dopamine signaling in the brain.

Méthodes De Synthèse

The synthesis of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxyaniline with 4-(methylsulfonyl)piperazine, followed by the introduction of a benzamide moiety through a coupling reaction with 2-(4-aminophenyl)benzoic acid. The final product is obtained through a bromination reaction with N-bromosuccinimide. The overall yield of the synthesis is around 15%, and the purity of the final product can be improved through recrystallization.

Applications De Recherche Scientifique

5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been used in various scientific research applications, particularly in the field of neuroscience. The selective antagonism of the dopamine D3 receptor by 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been used in preclinical studies to investigate the role of the dopamine D3 receptor in reward processing and motivation.

Propriétés

Formule moléculaire

C19H22BrN3O4S

Poids moléculaire

468.4 g/mol

Nom IUPAC

5-bromo-2-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(20)13-15(18)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24)

Clé InChI

CCNUTWWSGSYCTP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

SMILES canonique

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.